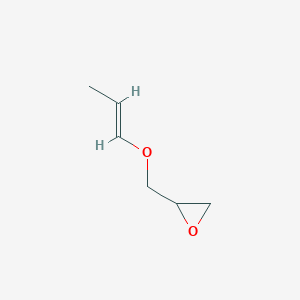

1,2-Epoxy-3-(propenyloxy)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1607-23-4 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2-[[(E)-prop-1-enoxy]methyl]oxirane |

InChI |

InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+ |

InChI Key |

QXONIHMUSQFKJU-NSCUHMNNSA-N |

SMILES |

CC=COCC1CO1 |

Isomeric SMILES |

C/C=C/OCC1CO1 |

Canonical SMILES |

CC=COCC1CO1 |

Other CAS No. |

1607-23-4 |

Origin of Product |

United States |

The Strategic Value of Multifunctional Building Blocks in Polymer Chemistry

The evolution of polymer chemistry has been marked by a continuous quest for materials with tailored properties and enhanced functionalities. Multifunctional building blocks are central to this endeavor, serving as pivotal components in the design of complex macromolecular architectures. These monomers, which possess two or more reactive sites, enable the construction of non-linear structures such as branched, hyperbranched, and cross-linked polymers.

The presence of multiple reactive groups within a single monomer unit allows for a higher degree of control over the final polymer structure and, consequently, its properties. For instance, the introduction of branching can significantly influence a polymer's solubility, viscosity, and thermal characteristics. Cross-linking, facilitated by multifunctional monomers, is fundamental to the formation of robust thermosetting resins and elastomers with superior mechanical strength and chemical resistance.

Furthermore, the strategic use of building blocks with orthogonal reactive groups—functional groups that can be addressed independently in a stepwise manner—opens up pathways for the creation of highly complex and well-defined polymer architectures. This level of molecular control is crucial for applications in advanced materials, including drug delivery systems, high-performance coatings, and sophisticated electronic materials. The ability to precisely engineer polymer structures from the molecular level up is a key driver for innovation in materials science.

A Tale of Two Moieties: the Reactivity of Epoxides and Alkenes in Organic Synthesis

Conventional Synthetic Routes and Their Mechanistic Considerations

The traditional and most prevalent methods for synthesizing this compound involve the use of key precursors like epichlorohydrin (B41342) and allyl alcohol, or alternatively, the modification of a pre-existing diether compound.

Epichlorohydrin-Based Synthesis of this compound

The most common commercial synthesis of this compound involves the reaction of allyl alcohol with epichlorohydrin. researchgate.netwikipedia.org This process is typically conducted in a two-step sequence: an initial acid-catalyzed ring-opening of the epichlorohydrin by allyl alcohol, followed by a base-mediated ring-closure (dehydrochlorination) to form the final epoxide ring. researchgate.nete3s-conferences.orgexsyncorp.com

Step 1: Acid-Catalyzed Ring-Opening

In the first step, a Lewis acid or a solid acid catalyst is employed to activate the epichlorohydrin. The catalyst protonates or coordinates to the oxygen atom of the epoxide ring, making the ring more susceptible to nucleophilic attack. Allyl alcohol then acts as the nucleophile, attacking one of the carbon atoms of the activated epoxide. This ring-opening reaction predominantly yields an intermediate, allyl chlorohydrin ether. researchgate.netgoogle.com The reaction temperature for this ring-opening step is typically maintained between 60-130°C. google.com

Mechanism of Acid-Catalyzed Ring-Opening of Epichlorohydrin by Allyl Alcohol:

Activation of Epichlorohydrin: The acid catalyst (H⁺ or Lewis acid) protonates the oxygen atom of the epoxide ring of epichlorohydrin, forming a more reactive electrophile.

Nucleophilic Attack: The oxygen atom of the hydroxyl group in allyl alcohol attacks one of the carbon atoms of the protonated epoxide ring. In acidic conditions, the attack is favored at the more substituted carbon if there are significant electronic differences, but for epichlorohydrin, the attack occurs at the terminal carbon.

Formation of Chlorohydrin Intermediate: This attack opens the epoxide ring, leading to the formation of an allyl chlorohydrin ether intermediate.

Step 2: Base-Catalyzed Ring-Closure

The second step involves the treatment of the allyl chlorohydrin ether intermediate with a strong base, typically sodium hydroxide (B78521). researchgate.netgoogle.com The base abstracts the proton from the hydroxyl group of the chlorohydrin intermediate, forming an alkoxide. This is followed by an intramolecular Williamson ether synthesis, where the newly formed alkoxide attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the new epoxide ring of this compound. ntu.edu.tw This ring-closure reaction is generally carried out at a lower temperature, in the range of 30-60°C. google.com

Mechanism of Base-Catalyzed Cyclization of Allyl Chlorohydrin Ether:

Deprotonation: The hydroxide ion (OH⁻) from the base removes the acidic proton from the hydroxyl group of the chlorohydrin intermediate, creating an alkoxide ion.

Intramolecular Nucleophilic Substitution (SN2): The negatively charged oxygen atom of the alkoxide then acts as a nucleophile and attacks the adjacent carbon atom bonded to the chlorine atom.

Epoxide Formation: This intramolecular attack displaces the chloride ion as a leaving group, resulting in the formation of the three-membered epoxide ring and the final product, this compound.

Alternative Precursor Strategies for Oxirane Compounds

An alternative synthetic route to this compound that avoids the use of epichlorohydrin is the direct epoxidation of diallyl ether. wikipedia.orggrowingscience.com This method involves the selective oxidation of one of the two double bonds in the diallyl ether molecule to form the epoxide ring. This approach is considered a greener alternative as it circumvents the use of chlorinated compounds. researchgate.netgrowingscience.com

Various oxidizing agents can be employed for this epoxidation, with hydrogen peroxide often being used in conjunction with a suitable catalyst. growingscience.com However, the use of aqueous hydrogen peroxide can lead to the formation of by-products due to the presence of water. researchgate.netgrowingscience.com More recently, anhydrous oxidants like t-butyl hydroperoxide have been utilized to improve the selectivity of the reaction. researchgate.net The challenge in this method lies in achieving mono-epoxidation and preventing the further oxidation of the second double bond, which would lead to the formation of diglycidyl ether. wikipedia.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of this compound synthesis. Various catalytic systems have been explored for both the epichlorohydrin-based route and the alternative diallyl ether epoxidation.

Phase-Transfer Catalysis in Etherification and Epoxidation Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). In the context of this compound synthesis from allyl alcohol and epichlorohydrin, a phase-transfer catalyst can be employed to transport the hydroxide ions (from an aqueous solution of sodium hydroxide) into the organic phase where the reaction with the chlorohydrin intermediate occurs.

Emerging Catalytic Systems for Enhanced Selectivity and Yield

Research into more efficient and selective catalysts for the synthesis of this compound is ongoing. In the epichlorohydrin route, various Lewis acids and solid acids have been investigated to improve the ring-opening step.

| Catalyst Type | Examples | Role in Synthesis |

| Lewis Acids | Boron trifluoride diethyl etherate (BFEE), Tin(IV) chloride (SnCl₄) | Catalyze the ring-opening of epichlorohydrin by allyl alcohol. e3s-conferences.org |

| Solid Acids | Perchlorates (e.g., magnesium, zinc, aluminum perchlorate) | Act as recyclable catalysts for the ring-opening reaction, reducing corrosion and simplifying purification. google.com |

For the alternative route of diallyl ether epoxidation, titanium-based catalysts have shown significant promise. Specifically, titanium-silicate molecular sieves, such as Ti-MWW, have been demonstrated to be highly active catalysts for the epoxidation of diallyl ether using oxidants like t-butyl hydroperoxide. researchgate.netgrowingscience.comgrowingscience.com These heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, contributing to a more sustainable process.

Green Chemistry Principles and Sustainable Production of this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for this compound, aiming to reduce the environmental impact of its production.

Key areas of focus include:

Atom Economy: The epoxidation of diallyl ether represents a more atom-economical route compared to the epichlorohydrin-based synthesis, as it ideally incorporates the oxygen atom directly into the substrate without the formation of a salt by-product.

Use of Safer Chemicals: The epichlorohydrin route involves the use of a chlorinated compound, which raises environmental and safety concerns. Alternative routes that avoid chlorinated intermediates, such as the epoxidation of diallyl ether, are therefore considered greener.

Catalysis: The use of solid acid catalysts in the epichlorohydrin route and heterogeneous catalysts like Ti-MWW in the diallyl ether epoxidation are prime examples of green catalytic approaches. researchgate.netgoogle.com These catalysts can often be recovered and reused, minimizing waste and improving process efficiency.

Renewable Feedstocks: While not yet a widespread commercial reality for this compound, research into producing precursors like allyl alcohol from renewable resources could further enhance the sustainability of its synthesis.

Solvent-Free Conditions: The development of solvent-free reaction conditions is another avenue for making the synthesis of glycidyl (B131873) ethers more environmentally friendly.

The move towards chemo-enzymatic processes, although still in early stages for this specific compound, also represents a promising direction for the sustainable production of chiral epoxides.

Reaction Mechanisms and Pathways Involving 1,2 Epoxy 3 Propenyloxy Propane

Epoxide Ring-Opening Reactions of 1,2-Epoxy-3-(propenyloxy)propane

The three-membered epoxide ring is susceptible to cleavage under both nucleophilic (basic or neutral) and acidic conditions due to its significant ring strain, which is estimated to be around 13 kcal/mol. masterorganicchemistry.comyoutube.com This strain is the driving force for ring-opening reactions, which can proceed through different mechanisms depending on the reaction conditions.

Under basic or neutral conditions, the ring-opening of this compound occurs via a classic SN2 mechanism. libretexts.org Strong nucleophiles attack one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide. libretexts.orgyoutube.com

Anionic initiated ring-opening polymerization is a key reaction pathway for epoxides, including those with structures similar to this compound. researchgate.netnih.gov This process is typically initiated by strong bases or nucleophiles, such as alkali metal alkoxides or organometallic compounds. For instance, the anionic ring-opening polymerization of glycidyl (B131873) phenyl ether, a related compound, can be initiated by potassium diphenyl phosphide (B1233454), where the highly nucleophilic phosphide anion attacks the epoxide. researchgate.net The polymerization of functional epoxide monomers can also be achieved through mechanochemical methods, such as ball milling, which can offer unique reactivity compared to solution polymerization. nih.govresearchgate.net

The general mechanism for the base-catalyzed ring-opening of an unsymmetrical epoxide like this compound involves the direct attack of the nucleophile on the less hindered primary carbon of the epoxide ring. This results in the formation of a secondary alkoxide intermediate, which is subsequently protonated in a workup step to yield the final product.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetrical Epoxides

| Epoxide Structure | Nucleophile | Major Product |

|---|---|---|

| Primary & Secondary Carbons | Strong Nucleophile (e.g., RO⁻, CN⁻) | Attack at the less substituted carbon |

This table illustrates the general principle of regioselectivity in the SN2-mediated ring-opening of epoxides under basic or nucleophilic conditions.

In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.orgkhanacademy.org The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org

For epoxides with primary and secondary carbons, like this compound, the reaction generally follows an SN2-like mechanism where the nucleophile attacks the less substituted carbon. libretexts.org However, if one of the carbons is tertiary, the reaction tends to proceed through an SN1-like mechanism, with the nucleophile attacking the more substituted carbon due to the greater stability of the resulting partial carbocation. masterorganicchemistry.comlibretexts.org

The acid-catalyzed hydrolysis of epoxides yields 1,2-diols (vicinal diols). libretexts.org The reaction proceeds with backside attack of the nucleophile (water in this case) on the protonated epoxide, resulting in a trans-diol product. libretexts.org Similarly, reaction with anhydrous hydrohalic acids (HX) produces a trans-halohydrin. libretexts.org

Table 2: Regioselectivity in Acid-Catalyzed Ring-Opening of Unsymmetrical Epoxides

| Epoxide Structure | Nucleophile | Major Product |

|---|---|---|

| Primary & Secondary Carbons | Weak Nucleophile (e.g., H₂O, ROH) | Attack at the less substituted carbon (SN2-like) |

This table summarizes the regiochemical outcome of acid-catalyzed epoxide ring-opening, which is dependent on the substitution pattern of the epoxide.

Epoxide ring-opening reactions are stereospecific. The SN2 mechanism, which is dominant in both base-catalyzed and most acid-catalyzed ring-openings of epoxides like this compound, results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. youtube.comyoutube.com This means that if the attacked carbon is a stereocenter, its stereochemistry will be inverted in the product. The stereocenter that is not attacked retains its original configuration. youtube.com This stereospecificity is a key feature of epoxide chemistry and is crucial in stereoselective synthesis.

Alkene Functional Group Reactivity of this compound

The propenyl group in this compound provides a second site for chemical modification, primarily through reactions at the carbon-carbon double bond.

The alkene can undergo radical addition reactions. These reactions are typically initiated by a radical species, which can be generated from a radical initiator. The initiator radical adds to the carbon-carbon double bond, generating a new carbon-centered radical. This radical can then propagate by reacting with another molecule, leading to the formation of a polymer or an addition product. The regioselectivity of the initial radical attack is governed by the stability of the resulting radical intermediate.

The electron-rich carbon-carbon double bond of the propenyl group is susceptible to electrophilic attack. Common electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. These reactions typically proceed through a carbocation intermediate, following Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation.

For this compound, the addition of an electrophile to the propenyl group would likely lead to the formation of a secondary carbocation, which would then be attacked by a nucleophile to give the final addition product. It is important to consider that under acidic conditions, the epoxide ring can also be reactive, potentially leading to a mixture of products if the reaction conditions are not carefully controlled.

Hydrosilylation Reaction Mechanisms for Alkene Functionalization

The hydrosilylation of the alkene group in this compound is a key reaction for the synthesis of organosilicon compounds, which are important in the production of coatings and coupling agents for materials like epoxy composites. researchgate.net This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the propenyl group, a process that can be catalyzed by various transition metal complexes. wikipedia.org The epoxide ring typically remains intact during this process. wikipedia.org

The most widely accepted mechanism for the metal-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism . This mechanism proceeds through the following key steps:

Oxidative Addition: The Si-H bond of the hydrosilane undergoes oxidative addition to the low-valent metal center of the catalyst.

Alkene Coordination: The alkene (the propenyl group of this compound) coordinates to the metal center.

Insertion: The coordinated alkene inserts into the metal-hydride (M-H) bond. This step determines the regioselectivity of the addition.

Reductive Elimination: The resulting alkylsilyl-metal complex undergoes reductive elimination to yield the final alkylsilane product and regenerate the active catalyst.

A variety of catalysts have been employed for the hydrosilylation of allyl glycidyl ether (a common name for this compound), with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common. researchgate.net However, research has also explored the use of other metal catalysts, including rhodium and silica-supported platinum complexes, to improve efficiency and selectivity. researchgate.net The reaction is often performed at elevated temperatures. researchgate.net

For instance, the hydrosilylation of allyl glycidyl ether with triethoxysilane (B36694) has been shown to be effectively catalyzed by a silica-supported chitosan-platinum complex. researchgate.net This heterogeneous catalyst demonstrates high regioselectivity, favoring the formation of the γ-isomer (anti-Markovnikov addition) with yields comparable to homogeneous catalysts like Speier's catalyst. researchgate.net

| Catalyst | Silane (B1218182) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product(s) | Reference |

| Silica-supported chitosan-platinum complex | Triethoxysilane | None | 130 | 2 | 76 | γ-glycidoxypropyltriethoxysilane | researchgate.net |

| Speier's catalyst | Triethoxysilane | Not specified | Not specified | Not specified | Not specified | γ- and β-isomers, side products | researchgate.net |

| Rhodium complexes with imidazolium-substituted phosphine (B1218219) ligands | 1,1,1,3,5,5,5-heptamethyltrisiloxane | Not specified | Not specified | Not specified | High | Hydrosilylation product | mdpi.com |

Chemo-selective Reactivity of the Dual Functionality

The presence of two distinct reactive functional groups, the epoxide and the alkene, in this compound allows for selective chemical modifications. By carefully choosing reaction conditions and catalysts, it is possible to target one functional group while leaving the other intact for subsequent transformations. wikipedia.org This orthogonal reactivity is highly valuable in synthetic chemistry for the construction of complex molecules and polymers.

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions. researchgate.net This reactivity can be exploited to introduce a variety of functional groups while preserving the propenyl moiety. The choice of catalyst and reaction conditions is crucial to prevent side reactions involving the alkene.

Strategies for selective epoxide ring-opening include:

Base-Catalyzed Ring-Opening: Strong nucleophiles in a basic medium can open the epoxide ring via an SN2 mechanism. For example, the reaction of allyl glycidyl ether with sodium hydrosulfide (B80085) in an alcoholic buffer with a pH of 7.0-8.0 leads to the formation of 4-(allyloxy)-2-mercaptobutan-2-ol, indicating selective attack on the epoxide. researchgate.net These conditions are designed to prevent hydrolysis of the epoxide and protonation of the thiolating agent. researchgate.net

Acid-Catalyzed Ring-Opening: In acidic conditions, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. This can be achieved using various acids. For instance, a two-step synthesis of allyl glycidyl ether involves a ring-opening reaction of epichlorohydrin (B41342) with allyl alcohol under the influence of a solid acid catalyst like perchlorate, followed by a ring-closing reaction. google.com While this is a synthesis of the title compound, the initial ring-opening step demonstrates the principle of acid-catalyzed epoxide reactivity.

Polymerization of the Epoxide: Nucleophilic polymerization of the epoxide groups can be initiated to form polyethers with pendant allyl groups. wikipedia.org This creates a polymer backbone similar to polyethylene (B3416737) glycol with the reactive alkene side chains available for further modification. wikipedia.org

| Reagent/Catalyst | Reaction Type | Conditions | Product | Outcome | Reference |

| Sodium hydrosulfide (NaSH) | Nucleophilic ring-opening | Alcoholic buffer (pH 7.0-8.0) | 4-(allyloxy)-2-mercaptobutan-2-ol | Selective epoxide opening | researchgate.net |

| Solid acid catalyst (perchlorate) | Acid-catalyzed ring-opening | 60-130 °C | Intermediate allyl chlorohydrin | Epoxide ring-opening | google.com |

| Potassium alkoxide initiators | Anionic ring-opening polymerization | 30 °C | Poly(allyl glycidyl ether) | Selective epoxide polymerization | nih.gov |

The propenyl group in this compound can undergo a variety of reactions typical of alkenes, such as hydrosilylation, polymerization, and epoxidation, while the epoxide ring remains unreacted under specific conditions.

Key strategies for selective alkene functionalization include:

Hydrosilylation: As detailed in section 3.2.3, the hydrosilylation of the alkene is a highly selective process, typically catalyzed by platinum complexes, that leaves the epoxide group intact. wikipedia.org This is a widely used method for producing functionalized silanes. researchgate.netwikipedia.org

Radical Polymerization: The propenyl group can undergo radical polymerization to form polymers with pendant epoxide groups. For example, polymerization in the presence of methyl acrylate (B77674) yields a block copolymer with a high epoxide content. wikipedia.org

Epoxidation: While the molecule already contains an epoxide, the double bond of the propenyl group can be epoxidized to form a diepoxide. The epoxidation of diallyl ether (a related compound) using a Ti-MWW catalyst and t-butyl hydroperoxide as an oxidant has been studied, suggesting that similar strategies could be applied to this compound to selectively react at the alkene. growingscience.com

Isomerization: The allyl ether can be isomerized to the corresponding 1-propenyl ether. This reaction can be catalyzed by transition metal complexes, such as those based on ruthenium. mdpi.com This isomerization alters the reactivity of the double bond and is a key step in certain polymerization processes. mdpi.com

| Reagent/Catalyst | Reaction Type | Conditions | Product | Outcome | Reference |

| Chloroplatinic acid | Hydrosilylation | Not specified | Alkylsilane derivative | Selective alkene functionalization | wikipedia.org |

| Radical initiator/Methyl acrylate | Radical polymerization | Not specified | Block copolymer with epoxide groups | Selective alkene polymerization | wikipedia.org |

| Ti-MWW catalyst/t-butyl hydroperoxide | Epoxidation | 130 °C | Diepoxide derivative | Selective alkene epoxidation | growingscience.com |

| Ruthenium complexes | Isomerization | Not specified | 1-Propenyl ether derivative | Selective alkene isomerization | mdpi.com |

Polymerization Dynamics and Architecture of 1,2 Epoxy 3 Propenyloxy Propane Based Polymers

Homopolymerization Studies of 1,2-Epoxy-3-(propenyloxy)propane

The homopolymerization of this compound can proceed through different pathways, primarily involving the ring-opening of the epoxide moiety or the polymerization of the allyl group.

Cationic Ring-Opening Polymerization of the Epoxide Moiety

Cationic ring-opening polymerization (CROP) of the epoxide group in this compound is a significant method for creating polyethers with pendant allyl groups. researchgate.netresearchgate.net This process is typically initiated by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), or protic acids. researchgate.netwikipedia.orglibretexts.org The polymerization proceeds via an oxonium ion intermediate, where the epoxide ring is activated by the cationic initiator, followed by nucleophilic attack by another monomer molecule. wikipedia.orgwikipedia.org

Research has shown that the polymerization of allyl glycidyl (B131873) ether using a BF₃-H₂O catalytic system yields oligodiols. researchgate.netcolab.ws The reaction takes place on the epoxy group, leaving the allyl bond intact for potential post-polymerization modification. researchgate.net However, the stability of the resulting oligomers can be a concern, with some studies noting a transition from a viscous to a solid state over time. researchgate.net The solvent can also play a crucial role in the polymerization mechanism. For instance, in carbon tetrachloride, the polymerization catalyzed by boron trifluoride tetrahydrofuranate leads to cyclic products initially, followed by high-molecular-mass polymers. researchgate.net In contrast, using 1,2-dimethoxyethane (B42094) as a solvent results in a linear polymer. researchgate.net

A key challenge in the cationic polymerization of some epoxides is the potential for chain transfer reactions, which can limit the molecular weight of the resulting polymer. researchgate.netnih.gov In the case of this compound, while cationic polymerization is a viable route, achieving high molecular weights can be difficult, sometimes resulting in low molecular weight polymers. nih.gov

Anionic Ring-Opening Polymerization of the Epoxide Moiety

Anionic ring-opening polymerization (AROP) presents a more controlled approach to the polymerization of the epoxide moiety of this compound, often leading to well-defined polymers with predictable molecular weights and low polydispersity. nih.govnih.govsemanticscholar.org This method typically employs strong nucleophilic initiators, such as alkali metal alkoxides. nih.govethernet.edu.et The polymerization proceeds through a "living" mechanism, where the propagating species is an alkoxide ion that attacks the epoxide ring of the monomer. semanticscholar.orgdspaces.org This living nature allows for the synthesis of block copolymers and other complex architectures. ethernet.edu.et

The polymerization of allyl glycidyl ether using potassium-based initiators, such as potassium naphthalenide, has been shown to be a highly controlled process, yielding polymers with molar masses ranging from 10 to 100 kg/mol and low polydispersity indices (1.05–1.33). nih.gov A significant side reaction in the anionic polymerization of AGE is the isomerization of the allyl ether side chains to cis-prop-1-enyl ether groups. nih.gov The extent of this isomerization is primarily dependent on the polymerization temperature, with lower temperatures (<40 °C) minimizing or eliminating this side reaction. nih.gov

Kinetic studies of the anionic ring-opening polymerization of AGE have been conducted to understand the reaction progress. For example, using methoxy (B1213986) poly(ethylene glycol) (mPEG) as an initiator, a conversion of ≥99% of AGE was achieved in tetrahydrofuran (B95107) (THF) at room temperature. cambridge.org The controlled nature of this polymerization allows for the synthesis of sequence-controlled polymers through sequential monomer addition. cambridge.org

Radical Polymerization of the Alkene Moiety

The alkene moiety of this compound allows for polymerization via radical mechanisms, leaving the epoxide group intact for subsequent reactions. dergipark.org.trwikipedia.org This approach is valuable for creating polymers with reactive epoxy side chains. Radical polymerization is typically initiated by thermal or photochemical decomposition of radical initiators like benzoyl peroxide (BPO). dergipark.org.trresearchgate.net

Studies have demonstrated the copolymerization of allyl glycidyl ether with other vinyl monomers, such as methyl methacrylate (B99206) (MMA) and allyl methacrylate (AMA), through radical polymerization. dergipark.org.trresearchgate.net Characterization of the resulting copolymers confirmed that the pendant epoxy groups remained intact throughout the polymerization process. dergipark.org.trresearchgate.net This strategy provides a pathway to synthesize functional copolymers where the epoxy groups can be used for cross-linking or further functionalization.

Copolymerization Strategies and Resultant Architectures

Copolymerization of this compound with other monomers, particularly other epoxides, is a powerful tool for tailoring the properties and architecture of the resulting polymers.

Copolymerization of this compound with Other Epoxides (e.g., Ethylene (B1197577) Oxide, Propylene (B89431) Oxide, Glycidol)

Anionic copolymerization of this compound (allyl glycidyl ether, AGE) with other epoxides like ethylene oxide (EO) and propylene oxide (PO) allows for the synthesis of functional polyethers with controlled architectures. uni-mainz.deumons.ac.beacs.org These copolymers combine the properties of the constituent monomers, for example, introducing the hydrophilicity of polyethylene (B3416737) oxide with the functional handles of poly(allyl glycidyl ether).

The resulting copolymer architecture, whether random, block, or gradient, is highly dependent on the reactivity ratios of the comonomers and the polymerization conditions. umons.ac.beacs.org For instance, the anionic copolymerization of AGE and EO can lead to random copolymers, which is key for creating homogeneous PEG-based conjugates. acs.org Similarly, the copolymerization of AGE with PO using a benign catalytic system of potassium acetate (B1210297) and 18-crown-6 (B118740) ether has been shown to produce well-defined polyethers. umons.ac.beumons.ac.be

The pendant allyl groups in these copolymers serve as versatile sites for post-polymerization modification, allowing for the introduction of various functionalities via reactions like thiol-ene coupling. nih.govnih.gov

Anionic Copolymerization Kinetics and Reactivity Ratios

The kinetics and reactivity ratios in the anionic copolymerization of epoxides are crucial for predicting and controlling the microstructure of the resulting polymer chains. uni-mainz.denih.gov Reactivity ratios, typically denoted as r₁, and r₂, describe the relative preference of a propagating chain end to add a monomer of its own kind versus the comonomer. escholarship.orgescholarship.org

In the anionic copolymerization of allyl glycidyl ether (AGE) and ethylene oxide (EO), studies have determined the reactivity ratios under various conditions. nih.govacs.orgfigshare.com For the copolymerization in THF at 45 °C using a potassium benzoxide initiator, the reactivity ratios were found to be r_AGE = 1.31 ± 0.26 and r_EO = 0.54 ± 0.03. nih.govacs.orgfigshare.comnih.gov These values indicate that the AGE monomer is more reactive than EO under these conditions, leading to a copolymer enriched in AGE units, especially in the early stages of the polymerization. nih.govacs.orgfigshare.com

The solvent can significantly influence these reactivity ratios. uni-mainz.de For the copolymerization of AGE and EO, decreasing solvent polarity from DMSO-d6 to THF-d8 leads to an increasing disparity in the reactivity ratios. uni-mainz.de This effect is attributed to the "crown ether effect" of the glycidyl ether, where the ether-containing side group can chelate the counterion, influencing monomer reactivity. uni-mainz.de

The table below summarizes the reactivity ratios for the anionic copolymerization of AGE with EO.

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | Solvent | Initiator System | Reference(s) |

| Allyl Glycidyl Ether (AGE) | Ethylene Oxide (EO) | 1.31 ± 0.26 | 0.54 ± 0.03 | THF | Potassium Benzoxide | nih.govacs.orgfigshare.comnih.gov |

Cationic Copolymerization and Chain Transfer Processes

Cationic polymerization of epoxides like this compound proceeds via a ring-opening mechanism, often initiated by protons or Lewis acids. The process involves two primary competing mechanisms: the active chain end mechanism (ACEM) and the activated monomer (AM) mechanism. In the ACEM, the growing species are tertiary oxonium ions. However, this mechanism can be accompanied by side reactions like back-biting and end-biting, which lead to the formation of cyclic oligomers. To suppress the formation of these cyclic byproducts, the monomer can be added slowly to the reaction. This strategy increases the likelihood that the monomer will be protonated and then react with nucleophiles present, such as the hydroxyl end-group of a polymer chain, which favors the AM mechanism.

Chain transfer reactions are significant in controlling the molecular weight and structure of the resulting polymers. In cationic polymerization of epoxides, compounds containing hydroxyl groups, such as water and alcohols, can act as chain transfer agents (CTAs). radtech.org The mechanism involves the transfer of a proton from the active chain to the CTA, which then initiates a new polymer chain. This process is often referred to as a degenerative chain-transfer (DT) process, where a dormant species reversibly exchanges with the propagating species. nii.ac.jp A faster DT process generally leads to a narrower molecular weight distribution. nii.ac.jp The efficiency of a CTA can be influenced by factors such as its molecular weight and the distance between hydroxyl groups in the case of diols. radtech.org For instance, studies on other epoxides have shown that diols with hydroxyl groups in closer proximity exhibit greater reactivity as CTAs. radtech.org

In the context of substituted epoxides like propylene oxide, chain transfer to the monomer can also occur, especially at higher temperatures with basic initiators. researchgate.netresearchgate.net This process involves proton abstraction from a methyl group, leading to the formation of an allyl alkoxide that can initiate a new polymer chain. researchgate.netresearchgate.net While this is more characteristic of anionic polymerization, it highlights the potential for various chain transfer pathways depending on the specific monomer structure and reaction conditions.

The choice of solvent also plays a crucial role. Polymerizations carried out in solution tend to yield higher molecular weights and narrower molecular weight distributions compared to bulk polymerizations, although conversions may be lower. mdpi.com

Copolymerization with Acrylates and Other Vinyl Monomers

The presence of both an epoxy and a propenyloxy (vinyl) group in this compound allows for its copolymerization with a variety of monomers, including acrylates and other vinyl compounds. google.com This dual functionality enables the synthesis of polymers with diverse properties and architectures. The vinyl group can participate in free-radical polymerization with vinyl monomers such as vinyl acetate, N-vinylpyrrolidone, and hydroxybutyl vinyl ether. specialchem.com

Copolymerization can be achieved through different strategies. For example, the epoxy group can be polymerized first via cationic ring-opening polymerization, leaving the vinyl group available for subsequent polymerization. Conversely, the vinyl group can be polymerized first using free-radical initiators, followed by the polymerization of the epoxy group. This sequential approach allows for the creation of block copolymers. Alternatively, both groups can be polymerized simultaneously under specific conditions, potentially leading to graft or crosslinked structures.

The copolymerization of monomers with different reactive groups, such as epoxides and vinyl monomers, is a versatile method for producing functional polymers. For instance, glycidyl methacrylate, which also contains both an epoxy and a polymerizable vinyl group, is widely used to introduce epoxy functionality into acrylic polymers. Similarly, this compound can be used to incorporate epoxy groups into various polymer backbones, which can then be used for subsequent crosslinking reactions.

Synthesis of Block and Graft Copolymers with this compound

The unique bifunctional nature of this compound makes it a valuable monomer for the synthesis of complex polymer architectures like block and graft copolymers.

Block Copolymers:

Block copolymers can be synthesized by sequential polymerization of the epoxy and vinyl functionalities. For instance, living anionic or cationic polymerization can be used to polymerize the epoxy group, creating a living polymer chain. This living polymer can then be used to initiate the polymerization of a vinyl monomer, resulting in a diblock copolymer. Conversely, a living polymer chain of a vinyl monomer, prepared by techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, can be used to initiate the ring-opening polymerization of the epoxy group of this compound. Another approach involves the synthesis of di-block copolymers through the sequential addition of different epoxide monomers in a one-pot reaction. researchgate.netmdpi.com This method has been demonstrated for the synthesis of poly(propylene oxide)-block-poly(9-(2,3-epoxypropyl) carbazole) and could be adapted for this compound. researchgate.netmdpi.com

Graft Copolymers:

There are three main strategies for synthesizing graft copolymers: "grafting from," "grafting onto," and "grafting through". nih.govfrontiersin.orgresearchgate.net

Grafting From: In this method, a polymer backbone is functionalized with initiating sites from which the side chains are grown. For example, a polymer with pendant propenyloxy groups derived from this compound could be synthesized first. These vinyl groups could then be used to initiate the polymerization of another monomer, creating grafts. Alternatively, a polymer backbone could be functionalized with groups that can initiate the cationic ring-opening polymerization of the epoxy group of this compound.

Grafting Onto: This approach involves attaching pre-formed polymer chains (grafts) to a polymer backbone. nih.govfrontiersin.org For instance, a polymer with pendant epoxy groups from this compound could be reacted with a polymer chain containing a functional end group that is reactive towards the epoxide, such as a carboxyl or amine group.

Grafting Through: This technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers. nih.govresearchgate.net A macromonomer could be prepared by polymerizing a monomer using an initiator that contains a propenyloxy group. This macromonomer, with its polymerizable vinyl end group, could then be copolymerized with other vinyl monomers to form a graft copolymer.

The choice of synthetic strategy will depend on the desired architecture, including the grafting density and the length of the grafts.

Crosslinking Mechanisms in this compound Networks

The ability of this compound to form crosslinked networks is a key feature, stemming from its two distinct reactive groups. Crosslinking can be achieved through various mechanisms that involve either the epoxy group, the propenyloxy group, or both.

The epoxy groups can undergo ring-opening polymerization with polyfunctional hardeners such as amines, anhydrides, or polyols. wiley-vch.de For example, a diamine can react with the epoxy groups of four different polymer chains, creating a crosslink. The reaction with anhydrides, often initiated by a Lewis base, proceeds through a chainwise copolymerization, which can also lead to a crosslinked network. wiley-vch.de

The propenyloxy groups, being a type of vinyl ether, can undergo cationic polymerization, which can lead to crosslinking if the polymer chains have multiple propenyloxy groups. More commonly, the double bond of the propenyloxy group can participate in free-radical polymerization. If a polymer backbone contains pendant propenyloxy groups, the addition of a free-radical initiator can cause these groups to polymerize, thus crosslinking the polymer chains. This is a common method for UV curing of coatings and inks.

Furthermore, the dual functionality allows for a two-stage curing process. For example, the epoxy groups can be cured with a thermal hardener, and then the propenyloxy groups can be subsequently cured using UV radiation, or vice versa. This dual-cure capability allows for precise control over the final properties of the crosslinked network. The presence of both functionalities also opens up the possibility of interpenetrating polymer networks (IPNs), where two independent crosslinked networks are formed in situ.

Influence of Polymerization Conditions on Polymer Properties and Morphology

The properties and morphology of polymers derived from this compound are highly dependent on the polymerization conditions. Key factors include the type of polymerization (cationic, anionic, or free-radical), the choice of initiator or catalyst, the reaction temperature, the solvent, and the monomer concentration.

In cationic ring-opening polymerization of epoxides, the catalyst system significantly influences the polymer's microstructure. For instance, the use of certain catalysts can lead to the formation of isotactic or syndiotactic polymers, which can affect the crystallinity and mechanical properties of the material. capes.gov.br The reaction temperature can also impact the degree of chain transfer and side reactions, thereby affecting the molecular weight and polydispersity of the polymer. researchgate.netresearchgate.net As previously mentioned, polymerization in solution versus in bulk can also have a significant effect, with solution polymerization generally leading to higher molecular weights and narrower distributions. mdpi.com

For copolymers, the reactivity ratios of the comonomers will determine the polymer composition and sequence distribution. These ratios are influenced by the polymerization method and conditions. The morphology of block copolymers, such as the formation of well-defined microphase-separated structures (e.g., lamellae, cylinders, spheres), is governed by the Flory-Huggins interaction parameter, the degree of polymerization, and the volume fraction of the constituent blocks. researchgate.net These parameters can be tuned by controlling the polymerization process.

In the formation of crosslinked networks, the curing conditions play a critical role. The cure temperature and time will affect the crosslink density, which in turn determines the glass transition temperature, modulus, and solvent resistance of the final material. In dual-cure systems, the sequence and conditions of the two curing steps can be manipulated to control the final network structure and properties. For instance, the morphology of nanostructured blends of epoxy resins can be tuned by using functionalized block copolymers as templates. researchgate.net The growth of polymer particles during polymerization can also be controlled by factors such as the catalyst's pore size and the polymerization rate, which influence the size, density, and morphology of the resulting polymer particles. researchgate.net

Derivatization and Post Polymerization Modification of 1,2 Epoxy 3 Propenyloxy Propane Derived Materials

Chemical Functionalization of Residual Epoxide Groups in Polymers

The pendant epoxide groups along the backbone of PAGE are susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity provides a straightforward method for introducing a diverse range of functional moieties into the polymer structure. The efficiency and outcome of these reactions depend on the nucleophile, catalyst, and reaction conditions.

Common nucleophiles employed for the ring-opening of the epoxide groups include amines, carboxylates, and other agents. The reaction with amines, for instance, leads to the formation of β-amino alcohols, which can introduce hydrophilicity and reactive sites for further conjugation. acs.org The versatility of this approach is demonstrated by the ability to sequentially functionalize polymers containing both isocyanate and epoxide groups, where the epoxide can react with an amine at elevated temperatures after the isocyanate has reacted at room temperature.

The reaction of pendant epoxide groups with carboxylic acids, often catalyzed by their corresponding carboxylate salts, results in the formation of hydroxy-ester functionalities. sci-hub.sebohrium.com Kinetic studies have shown that the reaction rate is influenced by the nature of the carboxylate catalyst and the solvent polarity. sci-hub.se This method allows for the introduction of biodegradable linkages and other functional groups into the polyether backbone.

Below is a table summarizing various nucleophilic ring-opening reactions on polymers with pendant epoxide groups:

| Nucleophile | Reagent Example | Resulting Functional Group | Reference |

| Amine | Primary or secondary amines | β-Amino alcohol | acs.org |

| Carboxylate | Carboxylic acids/carboxylate salts | Hydroxy-ester | sci-hub.sebohrium.com |

| Azide | Sodium azide | Azido alcohol |

This table is generated based on established epoxide chemistry and may not have direct citations for every entry within the provided search results.

Chemical Functionalization of Residual Alkene Groups in Polymers

The pendant allyl groups in PAGE offer a rich platform for a variety of post-polymerization modifications, allowing for the introduction of a wide range of functionalities. These modifications are typically efficient and can be performed under mild conditions, preserving the integrity of the polyether backbone.

Thiol-ene click chemistry is a particularly powerful and widely used method for the functionalization of the allyl groups. nih.govnih.gov This reaction proceeds via a radical-mediated addition of a thiol to the alkene, is highly efficient, and exhibits excellent functional group tolerance. nih.govacs.org It has been employed to attach a variety of molecules, including those with amino, carboxyl, and hydroxyl functionalities, as well as biomolecules like peptides. acs.org For example, polyampholytes for cryopreservation have been synthesized through the thiol-ene modification of PAGE. acs.orgnih.govresearchgate.net

Another important reaction is the inverse electron demand Diels-Alder (iEDDA) reaction, which has been utilized for the efficient post-polymerization modification of PAGE with tetrazine derivatives carrying various functional groups. figshare.com This catalyst-free reaction proceeds rapidly in both organic and aqueous solvents. figshare.com Other modifications of the allyl group include bromination and dihydroxylation. nih.gov

The pendant alkene groups in PAGE can be selectively converted into epoxide groups through post-polymerization epoxidation. This transformation effectively converts PAGE into poly(glycidyl glycidyl (B131873) ether), a polymer with a higher density of reactive epoxide groups. This process opens up further possibilities for crosslinking and functionalization.

Various oxidizing agents can be used for this epoxidation, including peroxyacids like m-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net Another approach involves the use of hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicates like Ti-SBA-15. researchgate.net The epoxidation of diallyl ether, a related compound, to allyl glycidyl ether has also been studied using t-butyl hydroperoxide as the oxidant over a Ti-MWW catalyst. growingscience.com The efficiency of these reactions is dependent on parameters such as temperature, oxidant concentration, and catalyst loading. researchgate.net The synthesis of aryl glycidyl ethers via epoxidation of aryl allyl ethers using hydroperoxide oxidants in the presence of transition metal complexes has also been reported. google.com

Research has shown that the conditions for the epoxidation of allyl-glycidyl ether with hydrogen peroxide over a Ti-SBA-15 catalyst in a methanol (B129727) solvent can be optimized to control the conversion and selectivity. researchgate.net

| Oxidizing System | Catalyst | Key Findings | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | None | Effective for epoxidation of allyl groups. | nih.govresearchgate.net |

| Hydrogen peroxide (H₂O₂) | Ti-SBA-15 | Conversion and selectivity are dependent on temperature, molar ratio, and catalyst content. | researchgate.net |

| t-Butyl hydroperoxide (TBHP) | Ti-MWW | Successful epoxidation of diallyl ether. | growingscience.com |

| Hydroperoxide | Transition metal complexes | High conversion and yield for epoxidation of aryl allyl ethers. | google.com |

Hydrosilylation of the pendant alkene groups in PAGE is a valuable technique for the incorporation of silane (B1218182) functionalities into the polymer structure. wikipedia.org This reaction involves the addition of a Si-H bond across the carbon-carbon double bond, typically catalyzed by a platinum complex, such as Karstedt's catalyst or Speier's catalyst. researchgate.netrsc.org

The resulting organosilane-functionalized polyethers can be used as coupling agents, in coatings, and for the preparation of hybrid organic-inorganic materials. tandfonline.com The hydrosilylation of allyl glycidyl ether with various silanes, such as triethoxysilane (B36694) and trimethoxysilane, has been studied, leading to the formation of products like 3-glycidoxypropyltriethoxysilane. researchgate.nettandfonline.com The reaction conditions, including the catalyst type and concentration, can influence the regioselectivity of the addition (α- vs. β-adduct). researchgate.net Studies have also explored the use of polysiloxane-bound platinum complexes as catalysts for the hydrosilylation of allyl glycidyl ether. tandfonline.com The influence of experimental parameters on potential side reactions during the hydrosilylation of allyl polyethers has also been investigated to improve reaction control. rsc.org

| Silane Reagent | Catalyst | Application/Product | Reference |

| Triethoxysilane | Speier's catalyst, Silica-supported chitosan-platinum complex | Synthesis of 3-glycidoxypropyltriethoxysilane | researchgate.net |

| Trimethoxysilane | Polysiloxane-bound platinum complexes | Synthesis of 3-glycidoxypropyltrimethoxysilane | tandfonline.com |

| Various hydrosilanes | Karstedt's catalyst | Functionalized polysiloxanes | capes.gov.br |

| Glycidyldiphenyl silanes | Pt(0) catalyst | Regioselective hydrosilylation of internal propargyl alcohols | chemrxiv.org |

Controlled Macromolecular Architectures via Selective Modification

The orthogonal reactivity of the epoxide and alkene groups in PAGE allows for the creation of complex and controlled macromolecular architectures. By selectively modifying one type of functional group while leaving the other intact, a variety of polymer structures, such as block copolymers, graft copolymers, and star polymers, can be synthesized.

For instance, PAGE can serve as a macroinitiator for the ring-opening polymerization of other monomers, leading to the formation of block copolymers. researchgate.net Copolymers of glycidol (B123203) and allyl glycidyl ether have been used to create multiarm star polymers through sequential monomer addition. acs.org Similarly, star polymers with arms of poly(tert-butyl glycidyl ether)-b-(polyglycidol) have been synthesized. vot.pl The synthesis of star polymers often involves either a "core-first" or an "arm-first" approach, where multifunctional initiators or coupling agents are used. nih.govresearchgate.net

Graft copolymers can also be prepared by utilizing the pendant functional groups on the PAGE backbone as initiation or attachment points for side chains. For example, new amphiphilic graft copolymers have been synthesized with a PEAG backbone and poly(ε-caprolactone) side chains. rsc.org The ability to control the grafting density and the length of the grafted chains allows for the fine-tuning of the material's properties. The modification of pendant groups in graft copolymers can have a significant impact on their thermomechanical properties and morphology. acs.org

The synthesis of block copolymers can also be achieved through the sequential living anionic polymerization of different monomers. researchgate.net This level of control over the polymer architecture is crucial for applications in areas such as drug delivery, nanotechnology, and advanced materials.

Advanced Applications and Material Science Contributions of 1,2 Epoxy 3 Propenyloxy Propane

Role as a Monomer in High-Performance Resins and Thermosets

1,2-Epoxy-3-(propenyloxy)propane serves as a crucial monomer in the synthesis of high-performance epoxy resins and thermosets. The epoxy group, a three-membered ring containing two carbon atoms and one oxygen atom, is highly reactive and can undergo ring-opening polymerization with a variety of curing agents, such as amines, anhydrides, and Lewis acids. This process leads to the formation of a cross-linked, three-dimensional network structure, which is characteristic of thermosetting polymers. researchgate.netforeverest.net

The incorporation of the propenyloxy group alongside the epoxy functionality introduces additional versatility. This group can participate in separate polymerization reactions, such as free-radical polymerization, or can be chemically modified to introduce other functional groups. This dual reactivity allows for the creation of hybrid polymer networks with enhanced properties. For instance, the propenyloxy group can improve the flexibility and toughness of the resulting thermoset, counteracting the inherent brittleness of some highly cross-linked epoxy resins.

The curing kinetics of epoxy resins, which dictate the processing conditions and final properties of the thermoset, are a critical area of study. The reactivity of the epoxy ring in this compound, influenced by the adjacent propenyloxy group, can be tailored by controlling the reaction temperature and the choice of curing agent. researchgate.net This control is essential for achieving the desired degree of cross-linking and, consequently, the optimal mechanical and thermal performance of the final product.

The properties of thermosets derived from this monomer can be systematically tuned. For example, by adjusting the ratio of this compound to other co-monomers or by varying the curing conditions, researchers can control the glass transition temperature (Tg), mechanical strength, and thermal stability of the resulting material. nih.gov This adaptability makes it a valuable component in the formulation of high-performance materials for demanding applications in aerospace, automotive, and electronics industries.

Table 1: Curing and Thermal Properties of Epoxy Systems

| Curing Agent/System | Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Key Findings |

| Methyl nadic anhydride (B1165640) (MNA) | Not specified | Approx. 250 | Excellent thermal properties due to well-developed crosslinking from tetra-functionality. researchgate.net |

| Phthalic anhydride (PA) | 155 - 200 | 37.8 - 39.1 | Tg increases with an increasing amount of curing agent. foreverest.net |

| Lignin-based curing agent | Not specified | Not specified | Resulting networks compared with DGEBA cured with the same agent. foreverest.net |

Enhancement of Adhesive and Coating Formulations via Crosslinking

The dual functionality of this compound is particularly advantageous in the formulation of advanced adhesives and coatings. The epoxy group provides strong adhesion to a wide variety of substrates, a hallmark of epoxy-based adhesives. Upon curing, the epoxy rings open and react with the curing agent and active hydrogen atoms on the substrate surface, forming strong covalent bonds and a durable adhesive interface.

The presence of the propenyloxy group offers a pathway to further enhance the performance of these formulations. This group can be utilized to increase the crosslink density of the adhesive or coating through a separate polymerization mechanism. A higher crosslink density generally leads to improved cohesive strength, chemical resistance, and thermal stability of the cured material. nih.govrsc.orgbohrium.com

Moreover, the propenyloxy group can be functionalized to introduce other chemical moieties that can tailor the properties of the formulation. For example, it can be modified to improve the flexibility of the adhesive, which is crucial for applications involving substrates with different thermal expansion coefficients. This prevents the buildup of stress at the bond line and enhances the long-term durability of the adhesive joint.

Development of Composite Materials with Tailored Mechanical Properties

In the realm of composite materials, the matrix plays a critical role in transferring stress between the reinforcing fibers and protecting them from environmental degradation. Epoxy resins are widely used as matrix materials due to their excellent mechanical properties and adhesion to various fibers, such as carbon and glass fibers. proquest.com this compound can be employed as a comonomer in the epoxy matrix to tailor the mechanical properties of the final composite.

The ability to modify the crosslink density and introduce different chemical functionalities through the propenyloxy group allows for precise control over the matrix-dominated properties of the composite. For instance, increasing the crosslink density can enhance the stiffness and strength of the composite. nih.govresearchgate.netresearchgate.net Conversely, introducing flexible chains via the propenyloxy group can improve the toughness and impact resistance of the material, which are critical for applications where the composite may be subjected to dynamic loads. researchgate.netncsu.edu

Research has shown a clear correlation between the crosslinking density of the epoxy matrix and the mechanical performance of the resulting composite. By systematically varying the concentration of this compound and the curing conditions, it is possible to create a family of composites with a range of mechanical properties, optimized for specific structural applications. unisalento.it

Table 2: Effect of Fillers and Reinforcements on Epoxy Composite Properties

| Reinforcement/Filler | Matrix System | Key Mechanical Property Enhancement | Reference |

| Carbon Fiber (CF) and Pineapple Leaf Fiber (PALF) | Hybrid Epoxy | Increased tensile and flexural strengths with increasing CF content. proquest.com | proquest.com |

| Metakaolin Clay | Epoxy | Improved modulus of elasticity, compressive strength, and hardness. researchgate.net | researchgate.net |

| Areca catechu fibers with Silicon Carbide (SiC) | Epoxy | Improved tensile and flexural properties with controlled SiC content. ncsu.edu | ncsu.edu |

Exploration in Specialty Polymer Electrolytes for Energy Storage (e.g., Lithium-ion Batteries)

Solid-state batteries, particularly those using lithium-ion technology, are a promising next-generation energy storage solution, offering potential improvements in safety and energy density over traditional liquid electrolyte batteries. nih.gov A key component of these batteries is the solid polymer electrolyte (SPE), which must exhibit high ionic conductivity, good mechanical strength, and electrochemical stability.

Epoxy-based polymers have emerged as a promising class of materials for SPEs. frontiersin.org The incorporation of this compound into the polymer backbone of an SPE can offer several advantages. The ether linkages in the propenyloxy group can coordinate with lithium ions, facilitating their transport through the polymer matrix, which is essential for high ionic conductivity.

Furthermore, the ability to create a cross-linked network through the polymerization of the epoxy groups provides the necessary mechanical integrity to the electrolyte, preventing short circuits between the anode and cathode. The propenyloxy group can also be functionalized to further enhance the electrolyte's properties. For instance, attaching polar groups can increase the dielectric constant of the polymer, which aids in the dissolution of lithium salts and increases the concentration of mobile charge carriers.

The design of the polymer architecture is crucial for optimizing ion transport. By controlling the length and flexibility of the polymer chains and the crosslink density, it is possible to create amorphous polymer structures with high segmental motion, which is conducive to fast ion conduction. The versatility of this compound makes it a valuable building block for designing such advanced polymer electrolytes for future energy storage systems.

Design of Functional Polymeric Architectures for Encapsulation and Delivery Systems

The precise control over polymer architecture afforded by monomers like this compound is highly valuable in the design of functional polymers for encapsulation and controlled release applications, such as in drug delivery. By utilizing the dual reactivity of this monomer, it is possible to synthesize a variety of polymer architectures, including block copolymers and graft copolymers. mdpi.comresearchgate.netnih.gov

For example, one could synthesize an amphiphilic block copolymer where one block is hydrophilic, derived from the polymerization of the epoxy group with a suitable initiator, and the other block is hydrophobic, derived from the propenyloxy group. rsc.orgnih.gov In an aqueous environment, these block copolymers can self-assemble into micelles, with a hydrophobic core and a hydrophilic shell. mdpi.com The hydrophobic core can serve as a reservoir for encapsulating hydrophobic drugs, protecting them from degradation and improving their solubility. rsc.org

The propenyloxy group can also be used as a point of attachment for targeting ligands or stimuli-responsive groups. This allows for the creation of "smart" delivery systems that can release their payload in response to specific environmental cues, such as a change in pH or temperature, or that can be directed to specific cells or tissues in the body. The ability to create well-defined polymeric architectures with tailored functionalities is a key area of research in advanced drug delivery, and this compound provides a versatile platform for these developments.

Theoretical and Computational Chemistry Approaches for 1,2 Epoxy 3 Propenyloxy Propane

Quantum Chemical Studies on Molecular Structure and Reactivity of 1,2-Epoxy-3-(propenyloxy)propane

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to elucidate the electronic structure and reactivity of the AGE monomer. These studies are crucial for predicting how the molecule will behave in chemical reactions.

A theoretical analysis using DFT at the B3LYP/6-31+G(d,p) level of theory investigated the functionalization reaction of AGE with sodium hydrosulfide (B80085). researchgate.net This study revealed that the region of lowest electron density in the AGE molecule is located on the carbon atoms of the highly strained three-membered epoxide ring. This makes the epoxide group a prime target for nucleophilic attack, a key step in many of its reactions, including ring-opening polymerization. researchgate.net

Further computational studies have focused on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity. nih.gov For a series of allyl-type monomers, DFT calculations showed that a smaller HOMO-LUMO energy gap correlates with higher chemical reactivity. nih.gov In a comparative study, an allyl ether monomer was found to have a specific reactivity profile determined by these electronic characteristics. For instance, the HOMO–LUMO energy gap for an allyl ether (AEE) in a water solvent was calculated to be 208.11 kcal/mol. nih.gov Such calculations help in understanding the intrinsic reactivity of the two functional groups in AGE—the allyl group and the epoxide group—and predicting which part of the molecule will be more susceptible to a given chemical transformation. wikipedia.org

Table 1: Theoretical Reactivity Descriptors for Allyl-Type Monomers

| Monomer System | Property | Value (kcal/mol) | Solvent |

|---|---|---|---|

| Allyl Ether (AEE) + Benzoyl Radical | Activation Energy (Ea) | 20.20 | Gas Phase |

| Allyl Ether (AEE) | HOMO-LUMO Energy Gap | 208.11 | Water |

| Allyl Sulfide (EAS) + Benzoyl Radical | Activation Energy (Ea) | 17.92 | Water |

| Allyl Sulfide (EAS) | HOMO-LUMO Energy Gap | 172.03 | Gas Phase |

Data sourced from a comparative DFT study on allyl-type monomers. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of reactions involving AGE, identifying the most likely reaction pathways, and analyzing the high-energy transition states that govern reaction rates.

The polymerization of AGE can proceed via its two reactive sites: the epoxide and the allyl groups. wikipedia.org Anionic ring-opening polymerization of the epoxide group is a common method for creating poly(allyl glycidyl (B131873) ether) (PAGE). nih.gov During this process, a significant side reaction can occur: the isomerization of the pendant allyl ether group to a cis-prop-1-enyl ether group. nih.govresearchgate.net Computational models can help elucidate the mechanism of such side reactions. The proposed pathway involves the abstraction of an allylic proton from a polymer chain by the living alkoxide chain-end. This forms an alkyl potassium intermediate that can coordinate with the potassium counter-ion in a five-membered ring structure, which stabilizes the resulting cis-isomer. nih.gov

Furthermore, DFT studies have been used to model the hydrogen abstraction reaction (HAR) from allyl-type monomers, which is considered a critical initial step in some polymerization or cyclization processes. nih.gov By calculating the activation energies (Ea) for these reactions, researchers can predict their feasibility and kinetics. For example, the activation energy for hydrogen abstraction from an allyl ether monomer by a benzoyl radical was calculated to be 20.20 kcal/mol in the gas phase. nih.gov Modeling these pathways provides a detailed understanding of both the desired polymerization reactions and competing side reactions, which is essential for optimizing reaction conditions to synthesize well-defined polymers. nih.gov

Simulation of Polymerization Kinetics and Thermodynamics

While experimental studies provide direct measurements, computational simulations offer a molecular-level interpretation of polymerization kinetics and thermodynamics. These simulations can predict how factors like temperature and monomer concentration influence polymerization rates and polymer properties.

Experimental kinetic studies on the anionic polymerization of AGE have shown that the process can be highly controlled, with the polymer's molar mass being determined by the initial monomer-to-initiator ratio. nih.govdntb.gov.ua A key finding is that the extent of the isomerization side reaction is not random but is dictated by the polymerization temperature. nih.govresearchgate.net At temperatures below 40 °C, isomerization can be almost completely suppressed. nih.govdntb.gov.ua This temperature dependence suggests a thermodynamic and kinetic interplay between the main propagation reaction and the isomerization pathway, which can be modeled computationally to find an optimal temperature window for synthesis.

Thermodynamic parameters for the degradation of AGE-containing copolymers have been determined using thermogravimetric analysis (TGA) coupled with kinetic models like the Coats-Redfern method. dergipark.org.trtrdizin.gov.tr For copolymers of AGE with allyl methacrylate (B99206) (AMA) and methyl methacrylate (MMA), researchers have calculated thermodynamic parameters such as the activation energy (E), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of thermal degradation. dergipark.org.trresearchgate.net These values provide insight into the thermal stability of the resulting polymers.

Table 2: Thermodynamic Parameters for Thermal Degradation of AGE Copolymers

| Copolymer | Degradation Stage | E (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|---|---|

| Poly(AGE-co-AMA) | Main Stage | 249 | 243 | 141 | 149 |

| Poly(AGE-co-MMA) | Main Stage | 278 | 272 | 196 | 158 |

Data calculated using the Coats-Redfern method at a heating rate of 20°C/min. researchgate.net

These simulations and calculations are vital for understanding the relationship between polymerization conditions, polymer structure, and thermal stability.

Prediction of Material Properties through Computational Methods

A major application of computational chemistry in polymer science is the prediction of bulk material properties from the molecular structure of the polymer chain. Molecular Dynamics (MD) simulations and Machine Learning (ML) are at the forefront of this effort.

MD simulations have been used to study aqueous solutions of poly(glycidyl ether)s (PGEs) to understand their thermoresponsive behavior, such as the lower critical solution temperature (LCST), where the polymer becomes less soluble upon heating. bohrium.commdpi.comresearchgate.net All-atom MD simulations can model the polymer chain's conformation (e.g., coil-globule transition), its interaction with water molecules, and the formation of hydrogen bonds. bohrium.commdpi.com These simulations revealed that for certain PGEs, a clear correlation exists between the phase-transition temperature and the hydration shell around the polymer's hydrophobic groups. bohrium.commdpi.com Such simulations allow for the in silico design of polymers with specific, predictable temperature responses.

Furthermore, ML models are increasingly being used to predict a wide range of polymer properties. iastate.eduresearchgate.netmdpi.com By training algorithms on large datasets of known polymers and their experimentally or computationally determined properties, these models can predict the characteristics of new, hypothetical polymers with high accuracy. researchgate.net Properties that can be predicted include mechanical characteristics like tensile modulus and physical properties like shrinkage. For instance, a study on poly(allyl glycidyl ether succinate) (PAGES) for 3D printing applications showed that properties could be tuned by varying the polymer's degree of polymerization and crosslink ratio. The resulting tensile moduli ranged from 0.43 to 6.18 MPa, and part shrinkage could be reduced from 14% to just 0.3%. researchgate.netnih.gov These predictions can dramatically accelerate the materials discovery process, reducing the need for time-consuming and expensive trial-and-error synthesis and testing. iastate.edunih.gov

Table 3: Predicted and Measured Properties of 3D Printed PAGES Networks

| Polymer (DPn) | Polymer Concentration (wt%) | Predicted Shrinkage | Measured Tensile Modulus (MPa) |

|---|---|---|---|

| PAGES (DP6) | 80% | ~14% | 6.18 |

| PAGES (DP6) | 99+% | ~0.3% | 3.51 |

| PAGES (DP9) | 80% | ~11% | 1.83 |

| PAGES (DP9) | 99+% | ~0.4% | 0.94 |

| PAGES (DP16) | 80% | ~8% | 0.81 |

| PAGES (DP16) | 99+% | ~0.5% | 0.43 |

DPn refers to the number-average degree of polymerization. Data sourced from studies on PAGES for DLP 3D printing. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Techniques for Characterization in Research

In-situ Spectroscopic Monitoring of Reactions (e.g., ¹H NMR, FT-IR)

In-situ spectroscopic monitoring provides real-time insights into the progress of chemical reactions involving 1,2-Epoxy-3-(propenyloxy)propane without the need for sample extraction. This allows for the precise tracking of reactant consumption and product formation, leading to a deeper understanding of reaction kinetics and mechanisms.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for monitoring reactions in real-time. nih.gov By tracking the changes in the chemical shifts and integrals of specific protons, researchers can follow the conversion of the epoxide ring. The protons on the oxirane ring of this compound exhibit characteristic signals in the ¹H NMR spectrum, typically in the range of 2.90 to 3.24 ppm. nih.gov During a reaction, such as polymerization or nucleophilic ring-opening, the disappearance of these signals and the appearance of new signals corresponding to the resulting products can be quantitatively monitored. For instance, in a ring-opening reaction, new signals corresponding to protons on a diol or other functional groups will emerge. marinelipids.ca This technique allows for the determination of reaction rates and the identification of reaction intermediates. researchgate.net

Key ¹H NMR Signal Changes During Reaction:

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is another invaluable technique for real-time reaction monitoring. mdpi.com The consumption of the epoxy group can be tracked by the decrease in the intensity of the characteristic absorption band of the oxirane ring, which typically appears around 915 cm⁻¹. researchgate.net The C-H stretching vibration of the terminal epoxide group may also be observed around 3050 cm⁻¹. researchgate.net As the reaction proceeds, the disappearance of these bands is accompanied by the appearance of new bands, such as a broad O-H stretching band around 3400 cm⁻¹ in the case of hydrolysis or alcoholysis. mdpi.com Real-time FT-IR allows for the rapid determination of the degree of cure in polymerization reactions. researchgate.net

Characteristic FT-IR Absorption Bands for Monitoring:

Characterization of Polymer Microstructure and Molecular Weight Distribution

Once this compound is polymerized, a detailed characterization of the resulting polymer's microstructure and molecular weight distribution is essential to understand its physical and mechanical properties.

The microstructure of polymers derived from this compound can be complex, with possibilities for linear chains, branched structures, and cross-linking, depending on the polymerization conditions. acs.org The pendant propenyloxy groups can also potentially participate in side reactions, leading to further structural variations. nih.gov

Size Exclusion Chromatography (GPC/SEC): Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. gimitec.comdtic.mil This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. By using a calibration curve generated from polymer standards (e.g., polystyrene), the molecular weight distribution of the sample can be determined. acs.org

GPC/SEC analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all molecules have the same length.

For accurate analysis of epoxy-based polymers, a combination of detectors is often employed, such as a Refractive Index (RI) detector and a light scattering detector (e.g., Multi-Angle Light Scattering, MALS). chromatographyonline.com The use of a MALS detector allows for the determination of absolute molecular weights without the need for column calibration, which is particularly useful for novel polymer architectures. chromatographyonline.com

Typical GPC/SEC Parameters for Poly(glycidyl ether) Analysis:

Advanced Chromatography and Mass Spectrometry for Product Analysis

The synthesis and subsequent reactions of this compound can yield complex mixtures containing the desired product, unreacted starting materials, oligomers, and various byproducts. Advanced chromatographic and mass spectrometric techniques are indispensable for the detailed analysis of these mixtures.